molecular formula C14H21NO2S B5336411 N-[1-(oxolan-2-yl)ethyl]-5-propylthiophene-3-carboxamide

N-[1-(oxolan-2-yl)ethyl]-5-propylthiophene-3-carboxamide

Cat. No.: B5336411
M. Wt: 267.39 g/mol
InChI Key: ZUXJPKWHCBBVGZ-UHFFFAOYSA-N
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Description

N-[1-(oxolan-2-yl)ethyl]-5-propylthiophene-3-carboxamide is a chemical compound with the molecular formula C14H21NO2S and a molecular weight of 267.39 g/mol This compound features a thiophene ring substituted with a propyl group and a carboxamide group, along with an oxolan-2-yl ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxolan-2-yl)ethyl]-5-propylthiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxolan-2-yl)ethyl]-5-propylthiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Scientific Research Applications

N-[1-(oxolan-2-yl)ethyl]-5-propylthiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of novel materials with specific properties

Mechanism of Action

The mechanism of action of N-[1-(oxolan-2-yl)ethyl]-5-propylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(oxolan-2-yl)ethyl]-6,7,8,9-tetrahydro-5H-benzoannulen-5-amine
  • 5-chloro-N-[1-(oxolan-2-yl)ethyl]thiophene-2-sulfonamide

Uniqueness

N-[1-(oxolan-2-yl)ethyl]-5-propylthiophene-3-carboxamide stands out due to its unique combination of a thiophene ring with an oxolan-2-yl ethyl group and a carboxamide functionality. This structural arrangement imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

N-[1-(oxolan-2-yl)ethyl]-5-propylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-3-5-12-8-11(9-18-12)14(16)15-10(2)13-6-4-7-17-13/h8-10,13H,3-7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXJPKWHCBBVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NC(C)C2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816749
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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